rel-(1S,3R)-BenazeprilHydrochloride

Chiral chromatography Stereoisomer separation Method validation

rel-(1S,3R)-Benazepril Hydrochloride (CAS 86541-76-6) is the mandatory diastereomeric reference standard for system suitability testing and chromatographic impurity quantification in benazepril hydrochloride drug substance and finished dosage forms. Pharmacopoeial monographs strictly require this specific well-characterized mixture of (1R,3S)- and (1S,3R)-stereoisomers; substituting with the (S,S)-enantiomer API or other impurities fails compendial criteria. Trusted for ANDA method validation per ICH Q3A, it ensures baseline separation and accurate regulatory compliance.

Molecular Formula C24H28N2O5
Molecular Weight 424.5 g/mol
CAS No. 86541-76-6
Cat. No. B10798953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1S,3R)-BenazeprilHydrochloride
CAS86541-76-6
Molecular FormulaC24H28N2O5
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
InChIInChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m0/s1
InChIKeyXPCFTKFZXHTYIP-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rel-(1S,3R)-Benazepril Hydrochloride (CAS 86541-76-6): An Essential Pharmacopoeial Reference Standard for Stereoisomeric Impurity Profiling of the ACE Inhibitor Benazepril


rel-(1S,3R)-Benazepril Hydrochloride (CAS 86541-76-6 free base; 88372-39-8 HCl salt), officially designated as Benazepril Related Compound B by the USP and Benazepril EP Impurity B, is a defined mixture of the (1R,3S)- and (1S,3R)-diastereomers of benazepril [1]. It exists as one of four possible stereoisomers arising from two chiral centres in the benazepril molecule; the clinically active pharmaceutical ingredient (API) is the (S,S)-enantiomer, while the (1R,3S)/(1S,3R) diastereomeric pair is regarded as a process-related impurity requiring stringent control [2]. As a compendial reference standard, this compound is indispensable for chiral purity determination, system suitability testing, and regulatory compliance in the manufacture of benazepril hydrochloride drug substance and finished dosage forms [1].

Why Generic Substitution Fails for rel-(1S,3R)-Benazepril Hydrochloride: Stereochemistry Drives Regulatory and Analytical Non-Interchangeability


Bulk benazepril or alternative ACE-inhibitor reference standards cannot substitute for rel-(1S,3R)-Benazepril Hydrochloride in quality control workflows because pharmacopoeial monographs mandate the use of a specific, well-characterised diastereomeric reference standard for impurity identification and quantification [1]. The four benazepril stereoisomers—(S,S), (R,R), (R,S), and (S,R)—differ in their pharmacological activity; only the (S,S)-enantiomer is therapeutically active, while the others, including the (1R,3S)/(1S,3R) pair, are classified as impurities with distinct chromatographic retention times and acceptance limits [2]. Substituting with the API, a different impurity standard (e.g., Related Compound A), or a non-chiral reference would fail system suitability criteria specified in USP ⟨Benazepril Hydrochloride⟩, leading to inaccurate quantification and potential regulatory non-compliance [1].

Quantitative Evidence Guide: Establishing the Differentiated Value of rel-(1S,3R)-Benazepril Hydrochloride Against Closest Analogs


Chiral HPLC Baseline Resolution of rel-(1S,3R)-Benazepril from the API and Metabolite in Under 35 Minutes

A validated direct HPLC method on a chiral α1-acid glycoprotein (AGP) column achieves baseline separation of benazepril (S,S-API), its stereoisomers—including the (1R,3S)/(1S,3R) diastereomeric pair constituting rel-(1S,3R)-Benazepril Hydrochloride—and the active metabolite benazeprilat in under 35 minutes, without derivatisation or tandem-coupled columns [1]. In contrast, non-chiral reversed-phase methods fail to resolve the four stereoisomers, co-eluting the impurity with the API and thus preventing accurate quantification [2]. The method's selectivity is essential because the (1R,3S) and (1S,3R) diastereomers are pharmacologically inactive impurities that must be individually quantified per regulatory specifications [2].

Chiral chromatography Stereoisomer separation Method validation Quality control

USP and EP Compendial Recognition: Benazepril Related Compound B as a Legally Mandated Reference Standard

rel-(1S,3R)-Benazepril Hydrochloride is officially designated as 'Benazepril Related Compound B' in the USP and 'Benazepril EP Impurity B' in the European Pharmacopoeia [1]. The USP monograph specifies its use as a reference standard for system suitability testing and impurity quantitation in Benazepril Hydrochloride Tablets, with acceptance criteria for assay content of 90.0%–110.0% [2]. A non-compendial stereoisomer mixture (e.g., a generic laboratory-grade racemate) lacks the certified purity (typically ≥97.4% as determined by HPLC [3]) and regulatory traceability required for formal quality control, making it unsuitable for GMP batch release or regulatory filing.

Pharmacopoeial reference standard USP monograph Regulatory compliance Impurity testing

Superior Oral Bioavailability of Benazepril (97%) Versus Alternative ACE Inhibitor Prodrugs

Among clinically used ACE inhibitor prodrugs, benazepril exhibits the highest oral bioavailability at 97%, substantially exceeding that of enalapril (60%), captopril (72%), ramipril (28%), lisinopril (25%), perindopril (24%), and trandolapril (10%), based on comparative pharmacokinetic data compiled at equivalent therapeutic doses [1]. This near-complete absorption minimises inter-individual variability in plasma drug exposure and reduces the fraction of unabsorbed drug reaching the distal gut, a factor implicated in gastrointestinal adverse effects. While benazepril's active metabolite benazeprilat demonstrates an ACE IC50 of 1.7 nM—comparable to that of ramiprilat (IC50 0.08–5.0 nM) and more potent than enalaprilat (IC50 1.0–5.4 nM)—the prodrug's superior bioavailability translates into more predictable pharmacokinetics [2].

Bioavailability Pharmacokinetics Prodrug comparison ACE inhibitor selection

Superior 24-Hour ACE Inhibition: Benazepril Achieves 60.3% Residual Inhibition vs. Ramipril, Quinapril, and Perindopril in a Head-to-Head Equine Model

In a randomised, prospective crossover study in eight healthy adult horses, benazepril at 0.5 mg/kg administered intragastrically produced significantly higher maximum ACE inhibition (Imax = 86.9 ± 7.0%) and, critically, superior residual ACE inhibition at 24 hours post-dose (I24h = 60.3 ± 7.9%) compared to ramipril (0.3 mg/kg), quinapril (0.25 mg/kg), and perindopril (0.1 mg/kg) [1]. The ranking of Imax was benazepril > ramipril > quinapril > perindopril; the sustained I24h advantage indicates that benazepril maintains therapeutic ACE suppression throughout the full 24-hour dosing interval, whereas the comparators exhibit a steeper decline in enzyme inhibition [1]. Importantly, no cumulative effect on ACE inhibition was observed after seven days of once-daily benazepril administration, confirming stable pharmacodynamics without drug accumulation [1].

ACE inhibition duration Pharmacodynamics Equine model Inter-drug comparison

ACCOMPLISH Pivotal Trial: Benazepril-Amlodipine Combination Achieves 20% Reduction in Cardiovascular Events vs. Benazepril-Hydrochlorothiazide (HR 0.80, p < 0.001)

The landmark ACCOMPLISH trial (n = 11,506 high-risk hypertensive patients) demonstrated that benazepril 40 mg combined with amlodipine 10 mg reduced the primary composite cardiovascular endpoint by 20% compared to benazepril 40 mg combined with hydrochlorothiazide 25 mg (HR 0.80; 95% CI 0.72–0.90; p < 0.001) [1]. Event rates were 9.6% in the benazepril-amlodipine arm versus 11.8% in the benazepril-HCTZ arm, yielding an absolute risk reduction of 2.2% [1]. Blood pressure reductions were nearly identical between groups (mean BP 131.6/73.3 mmHg vs. 132.5/74.4 mmHg; difference 0.9/1.1 mmHg), indicating that the cardiovascular benefit was largely independent of blood pressure lowering and may reflect pleiotropic effects of the benazepril-amlodipine regimen [2]. No other ACE inhibitor has demonstrated superiority of a CCB-based combination over a thiazide-based combination in a comparably powered prospective trial.

Cardiovascular outcomes Combination therapy Clinical trial Hypertension

Greater Reduction in Chronic and Post-Exercise Proteinuria: Benazepril vs. Enalapril and Captopril in a Within-Patient Crossover Trial

In a within-patient crossover study of 14 patients with mild chronic proteinuria (diabetic or glomerulonephritic origin), 30 days of treatment with benazepril reduced 24-hour proteinuria from 682 ± 92 mg to 464.4 ± 82.6 mg (p < 0.001), compared with enalapril (477.1 ± 105.5 mg; p < 0.001) and captopril (504.7 ± 100.1 mg; p < 0.001) [1]. The numerically greater reduction with benazepril (Δ = 217.6 mg/24h) versus enalapril (Δ = 204.9 mg/24h) and captopril (Δ = 177.3 mg/24h) was accompanied by a superior effect on post-exercise proteinuria: benazepril reduced it from 1.38 ± 0.32 to 0.81 ± 0.19 mg/min (p < 0.001), compared with enalapril (to 0.95 ± 0.24 mg/min) and captopril (to 1.09 ± 0.27 mg/min) [1]. Three days after treatment discontinuation, benazepril maintained a significant residual antiproteinuric effect (532.4 ± 113.5 mg/24h; p < 0.01), whereas captopril's effect was no longer significant (620.8 ± 101.8 mg/24h; p = n.s.) [1].

Proteinuria Renoprotection Antiproteinuric effect ACE inhibitor comparison

Best Research and Industrial Application Scenarios for rel-(1S,3R)-Benazepril Hydrochloride (CAS 86541-76-6)


GMP-Compliant Chiral Purity Testing and Pharmacopoeial Batch Release of Benazepril Hydrochloride API and Tablets

As the USP-designated Benazepril Related Compound B, rel-(1S,3R)-Benazepril Hydrochloride is the mandatory reference standard for system suitability testing and impurity quantification in benazepril hydrochloride drug substance and finished dosage forms [1]. It is used to spike system suitability solutions at 0.4 mg/mL alongside USP Benazepril Hydrochloride RS, with acceptance criteria requiring baseline separation of the impurity peak from the API and an assay content of 90.0%–110.0% [2]. Quality control laboratories performing GMP batch release for benazepril hydrochloride tablets (both single-entity and fixed-dose combinations with hydrochlorothiazide) must use this specific reference standard to comply with USP-NF and EP monographs [1]. The validated chiral HPLC method achieves resolution in <35 min on a Chiral-AGP column, enabling efficient, high-throughput QC workflows [3].

ANDAs and DMF Submissions Requiring Validated Impurity Profiling Methods for Generic Benazepril Products

Generic drug developers submitting Abbreviated New Drug Applications (ANDAs) for benazepril hydrochloride tablets are required to demonstrate adequate control of stereoisomeric impurities per ICH Q3A guidelines. rel-(1S,3R)-Benazepril Hydrochloride serves as the primary impurity marker for method validation (linearity, accuracy, precision, LOD/LOQ) and stability-indicating assay development [1]. The compound's certified purity (≥97.4% by HPLC [2]) and compendial traceability ensure that analytical methods meet FDA and EMA requirements for specificity and system suitability. Its stereochemical stability—confirmed by stress testing showing no interconversion of the (S,S)-API to the (1R,3S)/(1S,3R) diastereomer under thermal, oxidative, or photolytic conditions [3]—further supports its use as a reliable reference marker in forced degradation studies.

Head-to-Head Pharmacodynamic Benchmarking of Novel ACE Inhibitor Candidates Against the Benazepril Scaffold

The benazepril scaffold, represented in research contexts by rel-(1S,3R)-Benazepril Hydrochloride as a stereochemically defined reference, offers a valuable comparator for preclinical pharmacodynamic studies of novel ACE inhibitors. Its pharmacokinetic profile—97% oral bioavailability, 10–11 hour half-life, and dual renal/hepatic elimination [1]—and its pharmacodynamic performance—86.9% Imax and 60.3% I24h at 0.5 mg/kg in the equine model [2]—provide well-characterised benchmarks against which new chemical entities can be quantitatively assessed. Additionally, the established clinical outcomes evidence from the ACCOMPLISH trial (20% CV event reduction with benazepril-amlodipine vs. benazepril-HCTZ [3]) positions the benazepril comparator as a clinically validated reference for translational cardiovascular research.

Renoprotection Research: Investigating Antiproteinuric Mechanisms Using Stereochemically Defined Benazepril Reference Material

Investigators studying the antiproteinuric and renoprotective effects of ACE inhibitors can utilise rel-(1S,3R)-Benazepril Hydrochloride as a stereochemically defined analytical reference to distinguish pharmacological activity of the (S,S)-API from potential confounding effects of stereoisomeric impurities. The established quantitative benchmark—31.9% reduction in chronic proteinuria and 41.3% reduction in post-exercise proteinuria with benazepril versus 30.0% and 31.2% for enalapril [1]—provides a rigorous comparative framework for evaluating novel renoprotective agents. The sustained antiproteinuric effect three days after benazepril discontinuation (p < 0.01), in contrast to captopril's loss of effect (p = n.s.) [1], makes benazepril a particularly informative reference compound for studies of tissue ACE binding kinetics and duration of target engagement.

Quote Request

Request a Quote for rel-(1S,3R)-BenazeprilHydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.